molecular formula C11H13N5 B2890841 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine CAS No. 1249637-98-6

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine

Cat. No. B2890841
CAS RN: 1249637-98-6
M. Wt: 215.26
InChI Key: DGDLMEXYUFJZTB-UHFFFAOYSA-N
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Description

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine, also known as HDM2 inhibitor, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has shown promising results in inhibiting the activity of the HDM2 protein, which is known to play a critical role in the regulation of the p53 tumor suppressor pathway.

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Compounds derived from pyrimidine derivatives have demonstrated moderate to high antiviral activities against hepatitis B virus (HBV), showcasing their potential in antiviral chemotherapy (El‐Sayed et al., 2009).
  • Novel pyridine and fused pyridine derivatives, including those starting from hydrazinyl pyridine-carbonitriles, have shown antimicrobial and antioxidant activity, indicating their utility in treating microbial infections and oxidative stress (Flefel et al., 2018).
  • Pyrimidine carbonitrile derivatives have been found to have significant antimicrobial activity against various bacterial and fungal strains, suggesting their applications in developing new antimicrobial agents (Bhat & Begum, 2021).

Anticancer Applications

  • A series of hydrazinopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their in vitro antitumoral activity, indicating some compounds' potential to inhibit the growth of various human cancer cell lines (Cocco et al., 2006).

Structural and Synthetic Applications

  • The synthesis and structural characterization of pyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy highlight the versatility of pyrimidine derivatives in organic synthesis and structural chemistry, providing insights into their structural properties (Aggarwal et al., 2009).
  • The utility of enaminonitrile moiety in heterocyclic synthesis, leading to the formation of new thienopyrimidines, showcases the synthetic versatility of pyrimidine derivatives and their potential in creating novel heterocyclic compounds (Madkour et al., 2009).

properties

IUPAC Name

(5,6-dimethyl-2-pyridin-2-ylpyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-5-3-4-6-13-9/h3-6H,12H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDLMEXYUFJZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN)C2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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